molecular formula C14H13NO4 B3016487 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid CAS No. 309266-73-7

4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Cat. No.: B3016487
CAS No.: 309266-73-7
M. Wt: 259.261
InChI Key: LKCOLKYSVODBBK-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a benzoic acid derivative featuring a 2,5-dimethylfuran-3-carbonyl group attached to the amino substituent at the para position of the benzene ring. Its molecular formula is C₁₄H₁₃NO₄, with a molecular weight of 259.26 g/mol. The compound’s structure combines aromatic carboxylic acid functionality with a heterocyclic furan moiety, which may influence its physicochemical properties (e.g., solubility, acidity) and biological activity.

Properties

IUPAC Name

4-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-7-12(9(2)19-8)13(16)15-11-5-3-10(4-6-11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCOLKYSVODBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylfuran-3-carbonyl chloride with 4-aminobenzoic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted amides or thiol derivatives.

Scientific Research Applications

4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity and function. The furan ring and benzoic acid moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Positional Isomer: 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic Acid

Key Differences :

  • Substituent Position : The ortho isomer (2-position) vs. the para isomer (4-position) on the benzoic acid ring.
  • Physicochemical Effects : The para substitution likely enhances steric accessibility for intermolecular interactions compared to the ortho isomer, where proximity to the carboxylic acid group may hinder reactivity .
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid 4- (para) C₁₄H₁₃NO₄ 259.26 Not specified
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid 2- (ortho) C₁₄H₁₃NO₄ 259.26 357420-38-3

ρ-Amino-benzoic Acid (PABA)

Key Differences :

  • Structure: PABA (C₇H₇NO₂) lacks the furan ring and dimethyl substituents, featuring only an amino group at the para position.
  • Biological Relevance : PABA is a vitamin B precursor and cofactor in bacterial folate synthesis . The furan-containing analog may exhibit altered bioavailability or antimicrobial activity due to steric and electronic effects from the dimethylfuran group.
  • Applications : PABA is used in sunscreens and bacterial culture media, while the target compound’s furan moiety could expand its utility in drug design or materials science .

Complex Azo-Benzoic Acid Derivatives

Example: 5-[(4-[(7-amino-1-hidroksi-3-sülfo-2-naftil)azo]-2,5-dietoksifenil)azo]-2-[(3-fosfonofenil)azo]benzoic acid (CAS: 163879-69-4) . Key Differences:

  • Functional Groups : Incorporates sulfonate, azo, and phosphonate groups, which enhance water solubility and metal-binding capacity compared to the dimethylfuran-substituted target compound.
  • Applications : Such derivatives are often used as dyes or chelating agents, whereas the target compound’s furan group may prioritize lipophilicity for membrane penetration in biological systems.

Chlorinated Benzoic Acid Derivatives

Example: 5-[(5-chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid (CAS: 765925-15-3) . Key Differences:

  • Bioactivity : Chlorine atoms are common in agrochemicals and pharmaceuticals for enhancing target affinity, suggesting divergent applications from the furan-containing analog .

Research Findings and Implications

  • Positional Isomerism : Para-substituted benzoic acids generally exhibit higher solubility in polar solvents than ortho isomers due to reduced steric hindrance .
  • Biological Activity: The dimethylfuran group may confer antimicrobial properties, as furan derivatives are known to disrupt bacterial membranes. This contrasts with PABA’s role as a bacterial nutrient .
  • Synthetic Utility : The compound’s hybrid structure makes it a candidate for developing enzyme inhibitors or fluorescent probes, leveraging the furan ring’s π-conjugation.

Biological Activity

4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various research domains.

The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran-3-carbonyl chloride with 4-aminobenzoic acid. The process can be optimized through various synthetic routes, including the use of continuous flow reactors for industrial applications to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its structure allows it to form hydrogen bonds and engage in non-covalent interactions with proteins and enzymes, influencing their activity. The furan ring and benzoic acid moiety are critical for these interactions, which can lead to various biological effects.

Antitumor Activity

Preliminary studies suggest that compounds with furan and benzoic acid structures may possess antitumor properties. The presence of specific substituents can significantly influence the cytotoxicity against cancer cell lines. For example, structural activity relationship (SAR) analyses have demonstrated that certain modifications enhance the anticancer activity of similar compounds .

Research Findings and Case Studies

A case study involving a related compound demonstrated significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the importance of the furan moiety in enhancing the compound's interaction with cellular targets, leading to apoptosis in cancer cells . Furthermore, proteomics research has utilized this compound to study protein interactions, providing insights into its potential therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityReference
Dimethyl 3,4-furandicarboxylateStructureModerate antibacterial
2,5-Dimethylfuran-3-carbonyl chlorideStructurePrecursor for synthesis
4-Aminobenzoic acid derivativesStructureAntitumor activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid?

  • Methodological Answer : The compound can be synthesized via amide coupling between 2,5-dimethylfuran-3-carboxylic acid and 4-aminobenzoic acid. Activation of the carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF or THF under nitrogen is critical. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm yield through LC-MS or 1^1H NMR (e.g., aromatic protons at δ 7.8–8.2 ppm) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Purity is validated using HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) and 1^1H NMR. Stability studies should include accelerated degradation tests (40°C/75% RH for 3 months) with periodic analysis. Evidence from similar benzoic acid derivatives suggests sensitivity to light; thus, storage in amber vials at –20°C is advised .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm1^{-1}) and carboxylic acid O-H stretch (~2500–3300 cm1^{-1}).
  • NMR : 1^1H NMR should resolve furan methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 7.5–8.3 ppm). 13^{13}C NMR detects the carbonyl carbons (amide: ~168 ppm; carboxylic acid: ~172 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., C14_{14}H13_{13}NO4_4 requires [M+H]+^+ at 260.0923) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL-2018 refines the structure. Key parameters include:

  • Crystal System : Monoclinic (common for benzoic acid derivatives).
  • Dihedral Angles : Between furan and benzene rings (e.g., 15–30°), influencing π-π stacking.
  • Hydrogen Bonding : Carboxylic acid dimers (O-H···O ~2.6 Å) stabilize the lattice. Challenges include crystal twinning; data collection at 100 K with Mo-Kα radiation improves resolution .

Q. What computational strategies predict the compound’s solubility and reactivity in biological systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Calculate logP (e.g., ~2.1) using software like Schrödinger’s QikProp.
  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., carbonyl carbon in amide).
  • Solubility Prediction : COSMO-RS models correlate with experimental solubility in DMSO or PBS .

Q. How do substituent modifications (e.g., halogenation) impact bioactivity?

  • Methodological Answer : Compare with analogs like 3,5-dichloro-4-hydroxybenzoic acid or 3,5-difluoro derivatives :

  • Synthetic Approach : Introduce halogens via electrophilic substitution (e.g., Cl2_2/FeCl3_3).
  • Bioassay Design : Test antimicrobial activity (MIC assays against S. aureus) or enzyme inhibition (e.g., COX-2 IC50_{50}). Halogenation typically enhances lipophilicity and target binding .

Q. What strategies resolve contradictory data in solubility or spectroscopic profiles?

  • Methodological Answer :

  • Solubility Discrepancies : Re-evaluate solvent polarity (e.g., DMSO vs. ethanol) using UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm).
  • NMR Anomalies : Use deuterated solvents (DMSO-d6_6) and 2D techniques (COSY, HSQC) to assign overlapping signals. Contradictions in literature (e.g., conflicting melting points) may arise from polymorphic forms; DSC analysis clarifies phase transitions .

Q. How is the compound’s stability under physiological conditions assessed for drug delivery applications?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC.
  • Plasma Stability : Incubate with human plasma (37°C, 24 hr); precipitate proteins with acetonitrile and analyze supernatant. Carboxylic acid derivatives often show pH-dependent stability .

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